molecular formula C11H11BrO3 B15322942 Ethyl2-acetyl-4-bromobenzoate

Ethyl2-acetyl-4-bromobenzoate

Cat. No.: B15322942
M. Wt: 271.11 g/mol
InChI Key: WWOIRSKEBPPVIW-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-bromobenzoate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and acetyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Ethyl 2-acetyl-4-bromobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 2-acetylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Another method involves the Suzuki-Miyaura coupling reaction, where ethyl 2-acetylbenzoate is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst .

Chemical Reactions Analysis

Ethyl 2-acetyl-4-bromobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-acetyl-4-bromobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-bromobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and acetyl groups on the benzene ring play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Ethyl 2-acetyl-4-bromobenzoate can be compared with other similar compounds such as ethyl 4-bromobenzoate and ethyl 2-acetylbenzoate. While ethyl 4-bromobenzoate lacks the acetyl group, ethyl 2-acetylbenzoate lacks the bromine atom. The presence of both bromine and acetyl groups in ethyl 2-acetyl-4-bromobenzoate makes it unique and provides it with distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 2-acetyl-4-bromobenzoate

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3

InChI Key

WWOIRSKEBPPVIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)C

Origin of Product

United States

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